AT13387 is a synthetically derived molecule classified as a Heat Shock Protein 90 (HSP90) inhibitor. [] HSP90 is a chaperone protein crucial for the proper folding, stability, and function of various client proteins involved in cell signaling and growth. [] AT13387 has gained significant attention in scientific research, particularly in oncology, due to its potential as an anti-cancer agent. []
AT13387 acts as a potent and selective inhibitor of HSP90. [] By binding to the ATP-binding pocket of HSP90, AT13387 prevents the binding of ATP, which is essential for the chaperone function of HSP90. This inhibition leads to the destabilization and subsequent degradation of HSP90 client proteins, many of which are involved in oncogenesis. The degradation of these client proteins disrupts critical signaling pathways, ultimately leading to cell cycle arrest and apoptosis in tumor cells. []
The primary scientific application of AT13387 lies in its potential as an anti-cancer agent. [] Preclinical studies have demonstrated the efficacy of AT13387 against a wide range of cancer cell lines, including those derived from lung, breast, and colon cancers. The ability of AT13387 to induce the degradation of specific HSP90 client proteins, particularly mutant epidermal growth factor receptors, makes it particularly promising for treating cancers driven by these oncogenic proteins. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4